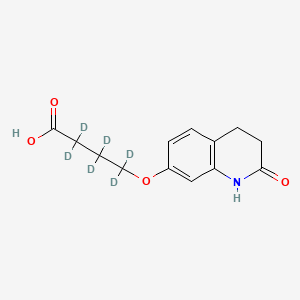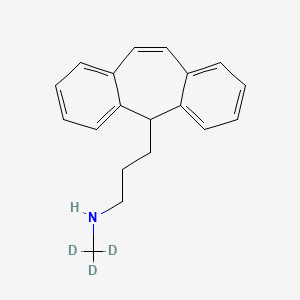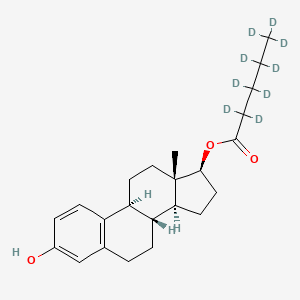
Estradiol 17-Valerate-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen compound. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of estradiol valerate, as well as in hormone replacement therapy and contraceptive drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid-d9. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in controlled environments to maintain consistency and reproducibility .
化学反应分析
Types of Reactions
Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The valerate ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine for ester substitution reactions.
Major Products
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
科学研究应用
Estradiol 17-Valerate-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of estradiol valerate.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Investigated for its role in hormone replacement therapy and contraceptive drugs.
Industry: Used in the development of pharmaceuticals and as a growth promoter in animal farming .
作用机制
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estradiol-receptor complex translocates to the nucleus, where it binds to specific DNA sequences to regulate gene transcription. This regulation leads to the expression of genes involved in the development and maintenance of female secondary sexual characteristics, reproductive function, and other physiological processes .
相似化合物的比较
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:
Estradiol Valerate: The non-deuterated form used in hormone replacement therapy and contraceptive drugs.
Estradiol Acetate: Another esterified form of estradiol used in similar applications.
Estradiol Benzoate: A synthetic estrogen used in veterinary medicine and hormone therapy.
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies .
属性
分子式 |
C23H32O3 |
|---|---|
分子量 |
365.6 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI 键 |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
规范 SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
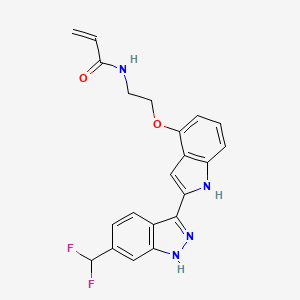
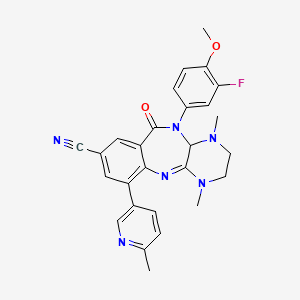
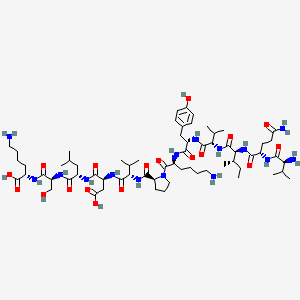
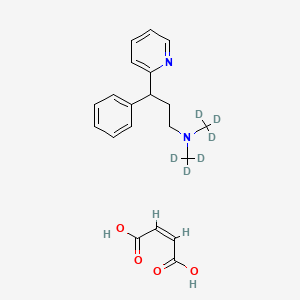
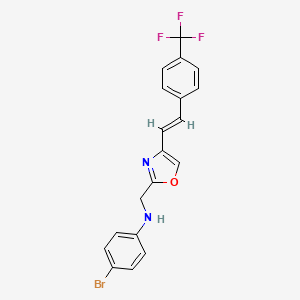
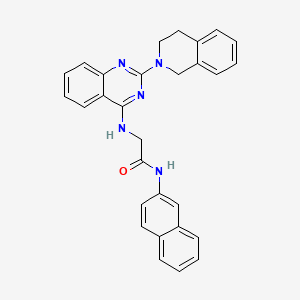
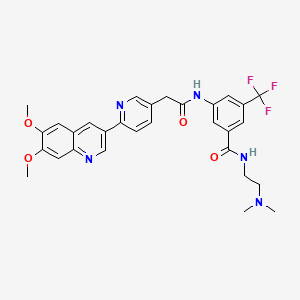
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)

